[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[®-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine. This reaction is carried out at low temperatures to ensure high yields.
Formation of the Acetic Acid Moiety: The protected pyrrolidine is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[®-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[®-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [®-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The acetic acid moiety may also play a role in binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group and is used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in peptide synthesis and share the Boc-protected amino group.
Uniqueness
[®-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to its combination of a pyrrolidine ring, a Boc-protected amino group, and an acetic acid moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
2-[(3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13(4)9-5-6-14(7-9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWYXDJQVNCS-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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